2,3-Di-tert-butoxypropan-1-ol
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Overview
Description
2,3-Di-tert-butoxypropan-1-ol is an organic compound that belongs to the class of polyol tert-butyl ethers. It is characterized by the presence of two tert-butoxy groups and a hydroxyl group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Di-tert-butoxypropan-1-ol can be synthesized through the etherification of glycerol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bonds. The process can be carried out under various conditions, including solvent-free routes, which have been shown to improve conversion, selectivity, and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of epichlorohydrin with tert-butyl alcohol. This method allows for the efficient synthesis of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2,3-Di-tert-butoxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: The major products include aldehydes or ketones, depending on the specific conditions.
Substitution: The products vary based on the substituent introduced.
Scientific Research Applications
2,3-Di-tert-butoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized as an additive in motor gasoline to improve performance and reduce emissions
Mechanism of Action
The mechanism of action of 2,3-Di-tert-butoxypropan-1-ol involves its interaction with various molecular targets. The tert-butoxy groups provide steric hindrance, which can influence the compound’s reactivity and stability. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butoxypropan-2-ol
- 1,3-di-tert-butoxypropan-2-ol
- 2-tert-butoxypropan-1-ol
Uniqueness
2,3-Di-tert-butoxypropan-1-ol is unique due to the presence of two tert-butoxy groups at the 2 and 3 positions, which provides distinct steric and electronic properties compared to its analogs. This unique structure contributes to its specific applications and reactivity .
Properties
CAS No. |
162507-72-4 |
---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C11H24O3/c1-10(2,3)13-8-9(7-12)14-11(4,5)6/h9,12H,7-8H2,1-6H3 |
InChI Key |
GHMGXRWYTHMCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(CO)OC(C)(C)C |
Origin of Product |
United States |
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